4-(6-Amino-2-cyclopropylpyrimidin-4-yl)piperazin-2-one
Overview
Description
4-(6-Amino-2-cyclopropylpyrimidin-4-yl)piperazin-2-one is a useful research compound. Its molecular formula is C11H15N5O and its molecular weight is 233.27 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been known to target dna gyrase, an enzyme involved in dna replication .
Mode of Action
It is suggested that similar compounds interact with their targets, such as dna gyrase, leading to inhibition of the enzyme’s activity .
Biochemical Pathways
Inhibition of dna gyrase by similar compounds can disrupt dna replication, affecting the growth and proliferation of cells .
Result of Action
Inhibition of dna gyrase by similar compounds can lead to disruption of dna replication, potentially leading to cell death .
Biochemical Analysis
Biochemical Properties
4-(6-Amino-2-cyclopropylpyrimidin-4-yl)piperazin-2-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with DNA gyrase, an enzyme that relieves strain while double-stranded DNA is being unwound by helicase . This interaction is significant as it can inhibit the enzyme’s activity, leading to potential antibacterial effects. Additionally, the compound’s interaction with other biomolecules can influence its therapeutic properties.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the DNA gyrase enzyme, which plays a role in DNA replication and transcription . This can lead to changes in gene expression and cellular metabolism, potentially resulting in antibacterial effects.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It inhibits the activity of DNA gyrase by binding to the enzyme, preventing it from relieving strain during DNA unwinding . This inhibition can lead to the disruption of DNA replication and transcription, ultimately affecting bacterial cell survival. Additionally, the compound may influence other molecular pathways, contributing to its therapeutic properties.
Properties
IUPAC Name |
4-(6-amino-2-cyclopropylpyrimidin-4-yl)piperazin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O/c12-8-5-9(15-11(14-8)7-1-2-7)16-4-3-13-10(17)6-16/h5,7H,1-4,6H2,(H,13,17)(H2,12,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWFWJNUOJZJBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)N3CCNC(=O)C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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